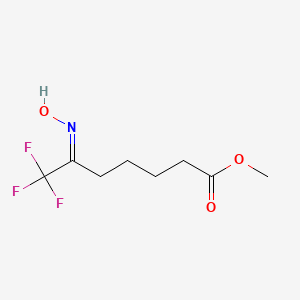
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate” is a chemical compound with the CAS Number: 2138803-66-2 . It has a molecular weight of 227.18 . The IUPAC name for this compound is methyl 7,7,7-trifluoro-6-nitrosoheptanoate . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate” is 1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h6H,2-5H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate” is a liquid at room temperature . It has a molecular weight of 227.18 . It is typically stored at 4 degrees Celsius . For more specific physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier .Aplicaciones Científicas De Investigación
General Properties
“Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate” is a chemical compound with the CAS Number: 2138803-66-2 . It has a molecular weight of 227.18 . It is usually in liquid form .
Potential Applications
While specific applications for this compound are not readily available, compounds with similar structures have been used in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
One potential application of trifluoromethyl-containing compounds is in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, for example, have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Dehydroxylative Functionalization
Compounds with hydroxyl groups, like “Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate”, can undergo dehydroxylative functionalization. This process involves the removal of a hydroxyl group and the addition of another functional group. In this context, dehydroxylative trifluoromethylation, trifluoromethoxylation, trifluoromethylthiolation, and trifluoromethylselenylation of readily available alcohols have recently emerged as intriguing protocols for the single-step construction of diverse structures bearing C–CF 3, C–OCF 3, C–SCF 3, and C–SeCF 3 bonds .
Photoredox Catalysis
The trifluoromethyl group is widely prevalent in pharmaceutical and agrochemical compounds. Recently, radical trifluoromethylation by photoredox catalysis has emerged . This process uses light to catalyze a redox reaction that adds a trifluoromethyl group to a molecule .
Safety And Hazards
Propiedades
IUPAC Name |
methyl (6Z)-7,7,7-trifluoro-6-hydroxyiminoheptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUZANKVPQBFU-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C(=N/O)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
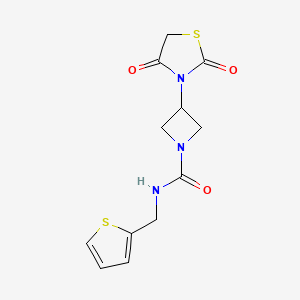
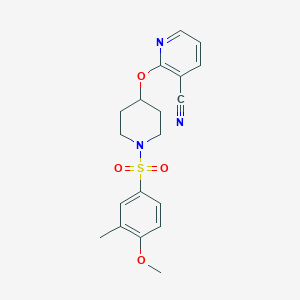
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
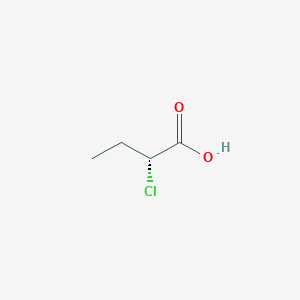
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
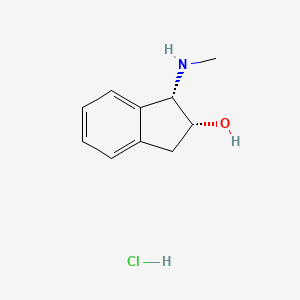
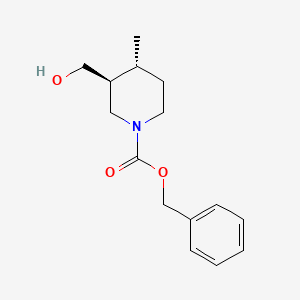

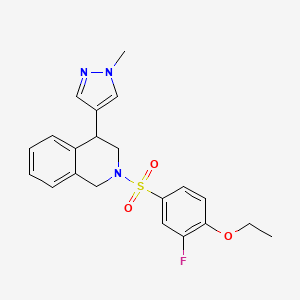
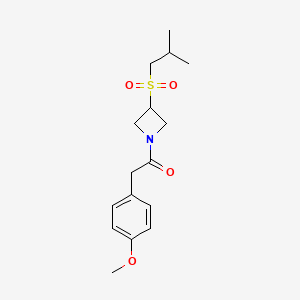
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)